molecular formula C19H18N4O2 B14935350 N-(1H-benzimidazol-2-ylmethyl)-2-(4-methoxy-1H-indol-1-yl)acetamide

N-(1H-benzimidazol-2-ylmethyl)-2-(4-methoxy-1H-indol-1-yl)acetamide

Cat. No.: B14935350
M. Wt: 334.4 g/mol
InChI Key: UGSGEQAJELXLDC-UHFFFAOYSA-N
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Description

N-[(1H-benzimidazol-2-yl)methyl]-2-(4-methoxy-1H-indol-1-yl)acetamide is a complex organic compound that features both benzimidazole and indole moieties. These structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1H-benzimidazol-2-yl)methyl]-2-(4-methoxy-1H-indol-1-yl)acetamide typically involves the following steps:

    Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Formation of Indole Moiety: The indole ring is often synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Coupling of Benzimidazole and Indole Moieties: The final step involves coupling the benzimidazole and indole moieties through a suitable linker, such as an acetamide group, under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1H-benzimidazol-2-yl)methyl]-2-(4-methoxy-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-[(1H-benzimidazol-2-yl)methyl]-2-(4-methoxy-1H-indol-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1H-benzimidazol-2-yl)methyl]-2-(4-methoxy-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The benzimidazole and indole moieties are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1H-benzimidazol-2-yl)methyl]-4-methoxyaniline
  • N-{4-[(1H-benzimidazol-2-yl)methoxy]phenyl}acetamide

Uniqueness

N-[(1H-benzimidazol-2-yl)methyl]-2-(4-methoxy-1H-indol-1-yl)acetamide is unique due to the presence of both benzimidazole and indole moieties, which confer distinct biological activities and make it a valuable compound for research and development.

Properties

Molecular Formula

C19H18N4O2

Molecular Weight

334.4 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2-(4-methoxyindol-1-yl)acetamide

InChI

InChI=1S/C19H18N4O2/c1-25-17-8-4-7-16-13(17)9-10-23(16)12-19(24)20-11-18-21-14-5-2-3-6-15(14)22-18/h2-10H,11-12H2,1H3,(H,20,24)(H,21,22)

InChI Key

UGSGEQAJELXLDC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CC(=O)NCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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